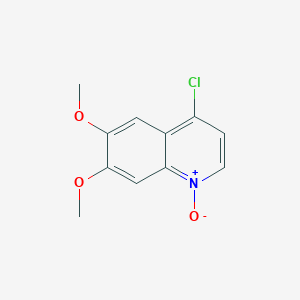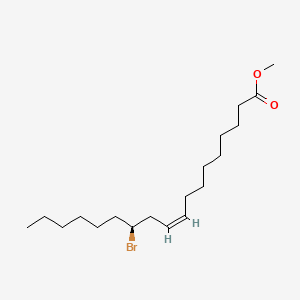
(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester: is a brominated fatty acid ester. This compound is characterized by the presence of a bromine atom at the 12th carbon of the octadecenoic acid chain, with a double bond in the 9th position in the Z configuration and a methyl ester group at the terminal end. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester typically involves the bromination of unsaturated fatty acid esters. One common method is the addition of bromine to the double bond of methyl 9-octadecenoate (methyl oleate) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of catalysts can enhance the efficiency of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form alkenes.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydroxyl Derivatives: Formed from nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Oxidized Products: Including carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester serves as a precursor for the synthesis of complex molecules. Its brominated structure allows for further functionalization, making it valuable in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and biochemical research.
Medicine: Research into the medicinal applications of this ester focuses on its potential as a therapeutic agent. Its unique structure may allow it to target specific biological pathways, offering new avenues for treatment.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and surfactants.
Mecanismo De Acción
The mechanism by which (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Methyl 9-octadecenoate (Methyl Oleate): Lacks the bromine atom, making it less reactive in certain chemical reactions.
Methyl 12-hydroxy-9-octadecenoate: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Methyl 12-chloro-9-octadecenoate: Similar structure with a chlorine atom, offering different chemical properties and reactivity.
Uniqueness: The presence of the bromine atom at the 12th position in (9Z,12S)-Methyl 12-Bromo-9-octadecenoic Acid Ester imparts unique reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H35BrO2 |
|---|---|
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
methyl (Z,12S)-12-bromooctadec-9-enoate |
InChI |
InChI=1S/C19H35BrO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m0/s1 |
Clave InChI |
SZFRLNSLCQQPTH-GFBZKKKVSA-N |
SMILES isomérico |
CCCCCC[C@@H](C/C=C\CCCCCCCC(=O)OC)Br |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


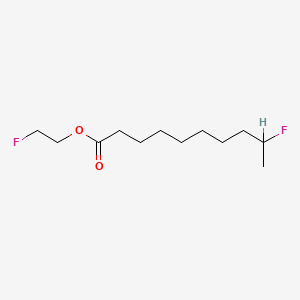
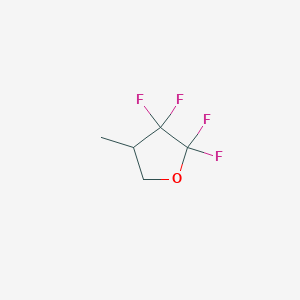
![2-bromo-N-[4-chloro-2-(3-chlorobenzoyl)phenyl]acetamide](/img/structure/B13423099.png)
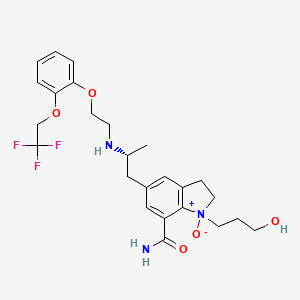

![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;hydroxide](/img/structure/B13423111.png)
![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13423112.png)

![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
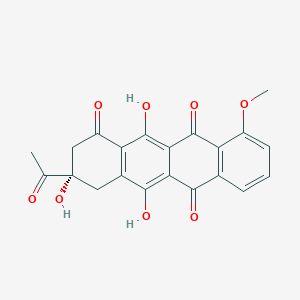

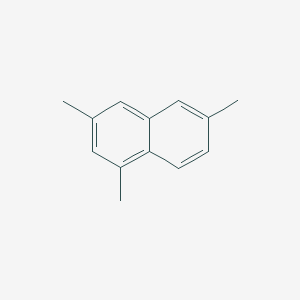
![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)
